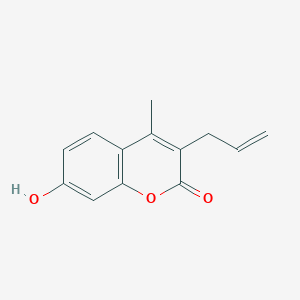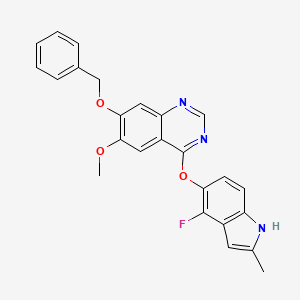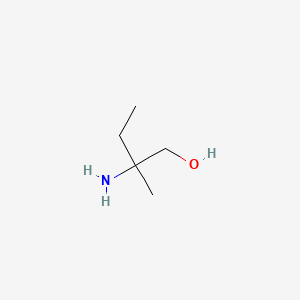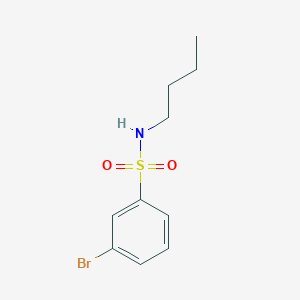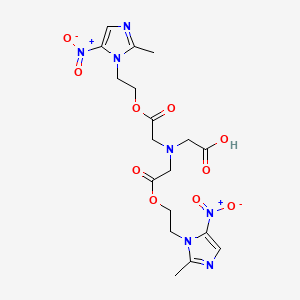
2-(ビス(2-(2-(2-メチル-5-ニトロ-1H-イミダゾール-1-イル)エトキシ)-2-オキソエチル)アミノ)酢酸
説明
グリシジルアゾールは、鼻咽頭癌や喉頭癌など、さまざまな癌の放射線療法の効果を高めるために使用されます 。グリシジルアゾールは、癌細胞の放射線に対する感受性を高めることで作用し、それにより治療の効果を高めます。
科学的研究の応用
Glycididazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of radiosensitization and the effects of radiation on cancer cells. In biology, it helps in understanding the cellular processes involved in DNA damage and repair. In medicine, glycididazole is used as a radiosensitizer to enhance the effectiveness of radiotherapy in treating various cancers, including nasopharyngeal carcinoma and laryngeal cancer . In industry, it is used in the production of pharmaceuticals and other chemical compounds .
作用機序
グリシジルアゾールは、ATMシグナル伝達経路のダウンレギュレーションによって、癌細胞の放射線感受性を高めます。この経路は、照射によって引き起こされる最も有害な損傷の1つであるDNA二本鎖切断の修復にとって重要です。 ATM経路をダウンレギュレートすることにより、グリシジルアゾールはDNA損傷を増加させ、細胞アポトーシスを促進し、癌細胞を放射線に対してより感受性にします .
類似の化合物との比較
グリシジルアゾールは、ドランザゾールやメトロニダゾールなどの他の放射線増感剤に似ています。特定の条件では、より効果的な独自の特性を備えています。たとえば、グリシジルアゾールは、放射線に抵抗性の高いことが多い低酸素腫瘍細胞を標的とするように特別に設計されています。 そのため、低酸素領域のある癌の治療に特に役立ちます .
類似化合物のリスト:- ドランザゾール
- メトロニダゾール
- ニモラゾール
準備方法
合成経路および反応条件: グリシジルアゾールナトリウムの調製には、マンニトールと炭酸水素ナトリウムを30〜40°Cの注射用水に溶解する必要があります。次に、グリシジルアゾールナトリウムの原料をゆっくりとこの溶液に加え、撹拌しながら溶解させます。その後、溶液に注射水を追加して均一に混合し、保管します。 混合物は、薬液が急速に10〜20°Cに冷却される条件下でろ過、充填、凍結乾燥、キャップされます .
工業生産方法: グリシジルアゾールナトリウムの工業生産は、同様のプロセスですが、より大規模に行われます。このプロセスは、シンプルで安定しており、工業生産に適するように設計されています。 この方法は、グリシジルアゾールナトリウムの分解と薬液中の不純物の含有量を大幅に減らすことを保証し、薬効の発揮と臨床的な薬物安全性を向上させます .
化学反応の分析
反応の種類: グリシジルアゾールは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、放射線増感剤としての機能にとって重要です。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。これらの反応の条件は通常、目的の化学変換を保証するために、制御された温度とpHレベルを必要とします。
生成される主な生成物: これらの反応から生成される主な生成物には、放射線増感剤としてのグリシジルアゾールの全体的な有効性に貢献するさまざまな中間体と副産物が含まれます .
科学研究の応用
グリシジルアゾールは、化学、生物学、医学、および産業の分野で、特に幅広い科学研究に応用されています。化学では、放射線増感のメカニズムと癌細胞への放射線の影響を研究するために使用されます。生物学では、DNA損傷と修復に関与する細胞プロセスを理解するのに役立ちます。 医学では、グリシジルアゾールは、鼻咽頭癌や喉頭癌など、さまざまな癌の放射線療法の効果を高めるための放射線増感剤として使用されます 。 産業では、医薬品やその他の化学化合物の製造に使用されます .
類似化合物との比較
Glycididazole is similar to other radiosensitizers such as doranidazole and metronidazole. it has unique properties that make it more effective in certain conditions. For example, glycididazole is specifically designed to target hypoxic tumor cells, which are often more resistant to radiation. This makes it particularly useful in treating cancers with hypoxic regions .
List of Similar Compounds:- Doranidazole
- Metronidazole
- Nimorazole
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
特性
IUPAC Name |
2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSWJRUMDBPELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432743 | |
| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298688-51-4 | |
| Record name | Glycididazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298688514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PT4D6Q3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Glycididazole as a radiosensitizer?
A1: Glycididazole acts as a radiosensitizer primarily by targeting hypoxic tumor cells, which are known to be more resistant to radiation therapy. While the precise mechanism remains under investigation, research suggests that Glycididazole may exert its effects by:
- Enhancing DNA damage: Glycididazole, particularly when combined with radiation, significantly increases DNA damage in tumor cells, potentially by interfering with DNA repair mechanisms. []
- Promoting apoptosis: Glycididazole, especially in conjunction with radiation, has been observed to promote apoptosis (programmed cell death) in tumor cells, contributing to its radiosensitizing effect. []
Q2: How does the decomposition of Glycididazole in vivo affect its efficacy?
A3: Research indicates that Glycididazole is metabolized in vivo, decomposing into Metronidazole. [] This decomposition results in a lower concentration of Glycididazole compared to other radiosensitizers like Doranidazole, potentially reducing its radiosensitizing efficiency. []
Q3: What is the molecular formula and weight of Glycididazole?
A3: The molecular formula of Glycididazole is C19H27N7O8, and its molecular weight is 481.46 g/mol.
Q4: What are the challenges associated with the stability of Glycididazole formulations?
A5: Maintaining the stability of Glycididazole in formulations presents challenges due to its susceptibility to degradation. To mitigate this, specific formulations have been developed, incorporating excipients like mannitol and sodium bicarbonate. These excipients help minimize degradation and ensure the drug's efficacy. [, ]
Q5: How does the addition of Mannitol and Sodium Bicarbonate enhance the stability of Glycididazole formulations?
A6: Mannitol acts as a bulking agent and cryoprotectant, preventing the drug's degradation during freeze-drying and storage. Sodium bicarbonate helps maintain the pH of the solution, further contributing to the drug's stability. The specific ratio of these excipients is crucial for optimal formulation stability. [, ]
Q6: What is the uptake pattern of Glycididazole in tumor and normal tissues?
A7: Studies using high-performance liquid chromatography (HPLC) have revealed that the concentration of Glycididazole in tumor tissues can be 1.6 to 2.8 times higher than in adjacent muscle tissue, particularly at higher doses. [] This difference in uptake is crucial for maximizing its therapeutic effect while minimizing potential damage to healthy tissues.
Q7: What in vitro models have been used to study the radiosensitizing effects of Glycididazole?
A8: Various in vitro models, including human lung adenocarcinoma cells (A549) [, ], cervical cancer cells (Siha) [], and laryngeal cancer cells (Hep-2) [, ] have been employed to investigate Glycididazole's radiosensitizing potential. These studies typically involve exposing cells to Glycidazole with or without radiation and assessing outcomes such as cell survival, DNA damage, and apoptosis.
Q8: What in vivo models have been used to study the efficacy of Glycididazole?
A9: In vivo studies have employed various animal models, including murine squamous cell carcinoma (SCCVII) [], rabbit VX2 lung transplant tumors [], and nude mice xenografts of human esophageal cancer (EC109), head and neck cancer (FaDu), and lung cancer (A549) [] to evaluate Glycididazole's radiosensitizing effects. These models help assess the drug's impact on tumor growth, survival rates, and potential side effects in a living organism.
Q9: What are the clinical findings regarding the efficacy of Glycididazole in combination with radiotherapy?
A9: Numerous clinical studies have demonstrated the efficacy of Glycididazole in combination with radiotherapy for various cancers, including:
- Nasopharyngeal carcinoma: Studies show that adding Glycididazole to radiotherapy improves complete remission rates for both primary tumors and lymph node metastases, especially in locally advanced cases. [, , , , , , ]
- Esophageal cancer: Research indicates that combining Glycididazole with radiotherapy, particularly in locally advanced cases, leads to a higher overall response rate and may improve short-term outcomes. [, , ]
- Cervical cancer: Studies suggest that Glycidazole, when added to radiotherapy, can significantly improve complete remission rates compared to radiotherapy alone. []
- Lung cancer: Research indicates that using Glycidazole with radiotherapy, even in challenging cases like multiple brain metastases, may enhance disease control and prolong progression-free survival. [, , ]
Q10: Has Glycidazole demonstrated efficacy in treating recurrent tumors?
A11: Clinical research suggests that Glycididazole holds promise in treating recurrent tumors, particularly those resistant to initial radiotherapy. Studies on recurrent esophageal carcinoma indicate that combining Glycididazole with re-irradiation can enhance short-term treatment effectiveness, improve local control rates, and potentially increase survival rates. []
Q11: Does combining Glycididazole with chemotherapy enhance its radiosensitizing effect?
A12: Evidence suggests that combining Glycididazole with specific chemotherapeutic agents might further enhance its radiosensitizing effects. For instance, research on lung adenocarcinoma cells (A549) demonstrated that combining Glycididazole with Cisplatin significantly increased the expression of p21, a protein involved in cell cycle regulation and apoptosis, compared to either agent alone. [] This synergistic effect warrants further investigation for potential clinical applications.
Q12: Can tumor hypoxia status predict the efficacy of Glycididazole?
A13: Research suggests a correlation between pretreatment tumor hypoxia status and the radiosensitizing effect of Glycididazole. Studies using immunohistochemical staining for Hypoxia Inducible Factor 1α (HIF-1α) and plasma Osteopontin (OPN) levels in various xenograft models indicated that tumors with higher hypoxia levels might exhibit greater sensitivity to Glycididazole treatment. []
Q13: Can 18F-fluoromisonidazole (FMISO) PET/CT be used to assess the radiosensitizing effects of Glycididazole?
A14: Recent research suggests that 18F-FMISO PET/CT imaging might be a valuable tool for evaluating Glycididazole's radiosensitizing effects. Studies on esophageal cancer patients demonstrated that adding Glycididazole to radiotherapy led to significant reductions in tumor/muscle ratio (T/M) and hypoxia volume (HV) as measured by 18F-FMISO PET/CT. [] This non-invasive imaging technique could potentially help personalize treatment strategies and monitor treatment response.
Q14: What analytical techniques are used to assess Glycididazole levels in biological samples?
A15: High-performance liquid chromatography (HPLC) is a key technique used to analyze the concentration of Glycididazole and its metabolites in biological samples, such as tumor tissues and adjacent muscle. [, ] This method allows researchers to understand the drug's pharmacokinetic properties and its distribution within the body.
Q15: How is the residual solvent content in Glycididazole determined?
A16: Capillary gas chromatography (GC) is employed to determine the residual organic solvent content, specifically N,N-dimethylformamide (DMF) and alcohol, in Glycididazole samples. [] This method ensures the purity and quality of the drug substance used in formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






